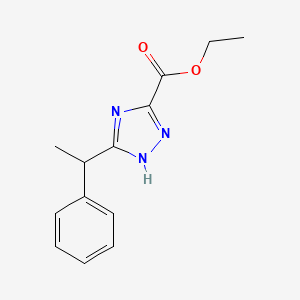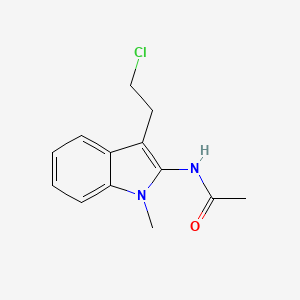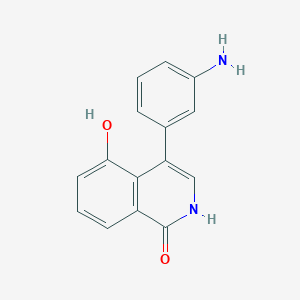
Ethanone, 2-(1-naphthalenyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2-(1-naphthalenyl)-1-phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: Naphthalene and benzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to prevent side reactions.
The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with naphthalene to form the desired product.
Industrial Production Methods
Industrial production of ethanone, 2-(1-naphthalenyl)-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Temperature Control: Maintaining optimal reaction temperatures to maximize yield and minimize by-products.
Purification: Using distillation or recrystallization techniques to purify the final product.
化学反应分析
Types of Reactions
Ethanone, 2-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Ethanone, 2-(1-naphthalenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of ethanone, 2-(1-naphthalenyl)-1-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through:
Binding: The compound can bind to active sites of enzymes, inhibiting their activity.
Pathways: It may modulate signaling pathways involved in cell growth and apoptosis.
相似化合物的比较
Ethanone, 2-(1-naphthalenyl)-1-phenyl- can be compared with other similar compounds such as:
1-Acetylnaphthalene: Similar structure but lacks the phenyl group.
2-Acetylnaphthalene: Similar structure but with the acyl group at a different position.
Benzophenone: Contains two phenyl groups instead of a naphthalenyl and a phenyl group.
Uniqueness: : The presence of both naphthalenyl and phenyl groups in ethanone, 2-(1-naphthalenyl)-1-phenyl- provides unique electronic and steric properties, making it distinct from other ketone derivatives.
属性
CAS 编号 |
16216-08-3 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC 名称 |
2-naphthalen-1-yl-1-phenylethanone |
InChI |
InChI=1S/C18H14O/c19-18(15-8-2-1-3-9-15)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12H,13H2 |
InChI 键 |
NXRAJMQCFRMHKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)

![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)


![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide](/img/structure/B15066658.png)



![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
